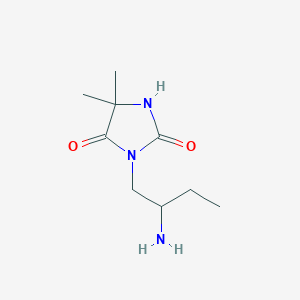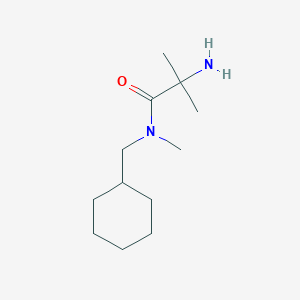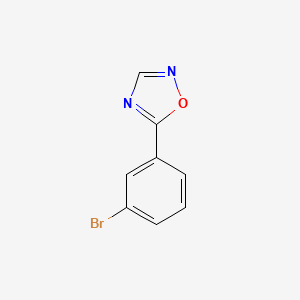![molecular formula C8H7BrN2 B1373432 6-bromo-2-méthyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190319-51-7](/img/structure/B1373432.png)
6-bromo-2-méthyl-1H-pyrrolo[3,2-b]pyridine
Vue d'ensemble
Description
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is an important heterocyclic compound with a variety of potential applications in the fields of medicine, agriculture, and materials science. It has a molecular weight of 211.06 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine includes a pyrrole ring and a pyrazine ring . The InChI key for this compound is FGQVFNJXOVQUCQ-UHFFFAOYSA-N .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine, have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds can be used in the development of FGFR inhibitors.Physical and Chemical Properties Analysis
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 1.84, indicating its lipophilicity . It’s soluble in water with a solubility of 0.162 mg/ml .Applications De Recherche Scientifique
Inhibition du FGFR
Ce composé a été utilisé dans la conception et la synthèse de dérivés en tant qu'inhibiteurs puissants du FGFR (récepteurs du facteur de croissance des fibroblastes). Ces inhibiteurs jouent un rôle crucial dans divers processus biologiques, notamment la prolifération cellulaire, la différenciation et la migration .
Essais de migration et d'invasion cellulaires
Les dérivés de ce composé ont été évalués pour leurs effets sur les capacités de migration et d'invasion cellulaires, en particulier dans la recherche sur le cancer. Ceci est crucial pour comprendre le potentiel métastatique des cellules cancéreuses .
Safety and Hazards
Orientations Futures
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a chemical compound widely used in scientific experiments due to its unique properties. It’s an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine are currently unknown . As a novel compound, its effects on various biochemical pathways have not been extensively studied. Future research will likely provide insights into the pathways this compound influences.
Analyse Biochimique
Biochemical Properties
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes, making 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine a potential candidate for targeted therapies .
Cellular Effects
The effects of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways that are essential for cell growth and survival . Additionally, 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine can induce apoptosis, or programmed cell death, in certain cell types, further highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing their normal function . Additionally, 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine remains stable under certain conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine may exhibit toxic or adverse effects, such as liver damage or gastrointestinal disturbances . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The effects of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine on metabolic flux and metabolite levels are important considerations for understanding its overall impact on cellular function .
Transport and Distribution
The transport and distribution of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms and distributed to different cellular compartments . The localization and accumulation of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine within cells can affect its activity and function, making it important to study these aspects in detail .
Subcellular Localization
The subcellular localization of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a key factor that influences its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7-8(11-5)3-6(9)4-10-7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQVFNJXOVQUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-51-7 | |
| Record name | 6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)

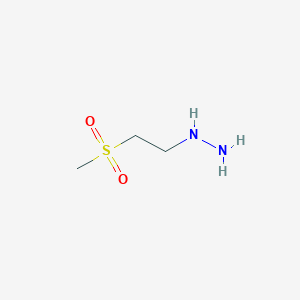
![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate](/img/structure/B1373354.png)

![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)
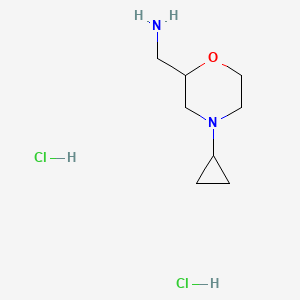
![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene hydrochloride](/img/structure/B1373361.png)

